molecular formula C17H14N2O3S2 B2785110 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide CAS No. 892854-04-5

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide

Cat. No.: B2785110
CAS No.: 892854-04-5
M. Wt: 358.43
InChI Key: SKGHGMUIXHISBK-UHFFFAOYSA-N
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Description

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dioxolobenzothiazole core, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide typically involves the following steps:

    Formation of the Dioxolobenzothiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxolobenzothiazole ring.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a substitution reaction, often using thiol reagents.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled synthesis and scalability.

    Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Including halides and nucleophiles for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols and Amines: From reduction reactions.

    Various Substituted Derivatives: From substitution reactions.

Scientific Research Applications

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with DNA: Potentially leading to changes in gene expression.

    Modulate Cellular Pathways: Affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide: Shares the dioxolobenzothiazole core but differs in the attached functional groups.

    N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-quinoxalinecarboxamide: Another compound with a similar core structure but different substituents.

Uniqueness

N-{4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-16(6-7-23-11-4-2-1-3-5-11)19-17-18-12-8-13-14(22-10-21-13)9-15(12)24-17/h1-5,8-9H,6-7,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGHGMUIXHISBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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